molecular formula C10H11ClN2O2 B13176197 6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid

6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid

Cat. No.: B13176197
M. Wt: 226.66 g/mol
InChI Key: SDRRJLWFYWMMKE-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group and a cyclopentyl group attached to the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopentyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chloro and cyclopentyl groups can influence its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the cyclopentyl group.

    2-Cyclopentylpyrimidine-4-carboxylic acid: Similar structure but lacks the chloro group.

    6-Chloro-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a cyclopentyl group.

Uniqueness

6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and cyclopentyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-2-cyclopentylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)

InChI Key

SDRRJLWFYWMMKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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